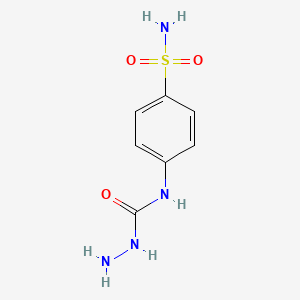

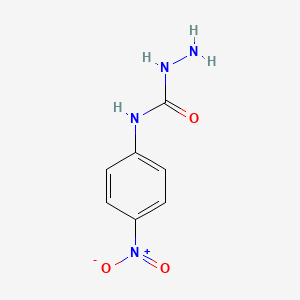

N-(4-nitrophenyl)hydrazinecarboxamide

Vue d'ensemble

Description

N-(4-nitrophenyl)hydrazinecarboxamide (NPHC) is an important compound for scientific research. It is a hydrazone derivative of 4-nitrophenylhydrazine (4-NP), a commonly used reagent in the synthesis of hydrazones. NPHC has been widely used in several areas of scientific research, including synthetic organic chemistry, biochemistry, and drug discovery.

Applications De Recherche Scientifique

Synthesis and Characterization for Antileishmanial Activity N-(4-nitrophenyl)hydrazinecarboxamide derivatives have been synthesized and characterized, with a focus on their potential as antileishmanial agents. These compounds, including 2-{(6-nitrobenzo[1,3]dioxol-5-yl)methylene}hydrazinecarboxamide, have been evaluated for their ability to inhibit the growth of Leishmania infantum, demonstrating promising biological activity in this context (Dias et al., 2015).

Application in Drug Delivery Systems The compound has been utilized in developing a temperature-responsive drug delivery system. Specifically, a polymer hydrazide, synthesized through the reaction of 4-nitrophenyl ester groups with hydrazine, enabled the attachment of chemotherapeutic agents like doxorubicin via a pH-sensitive hydrazone bond. This system is notable for its ability to exhibit phase separation at specific temperatures, enhancing drug delivery efficiency (Chtryt & Ulbrich, 2001).

Synthesis of Ecofriendly Fungicides and Bactericides Derivatives of this compound have been synthesized as part of a study to create novel ecofriendly fungicides and bactericides. These compounds have shown effectiveness in inhibiting the growth of various fungal and bacterial strains, indicating their potential in agricultural and pharmaceutical applications (Singh & Nagpal, 2005).

Synthesis of Metal Complexes with Antimicrobial Activity The compound has been used in the synthesis of Schiff base ligands, which in turn form complexes with metals like Cu(II), Co(II), Ni(II), and Zn(II). These complexes have been studied for their antimicrobial properties, demonstrating significant efficacy against various pathogens (Nagesh, Raj & Mruthyunjayaswamy, 2015).

Development of Nonlinear Optical Properties this compound derivatives have been investigated for their potential in nonlinear optics (NLO). Specifically, complexes of copper(II) and palladium(II) with these derivatives have been prepared and characterized, showing promising NLO activity. This highlights the potential of these compounds in the field of photonics and optoelectronics (Cariati et al., 2002).

Investigation in Environmental Carcinogen Analysis The compound has been involved in the qualitative and semi-quantitative determination of N-nitrosamines, a class of carcinogens, in environmental samples. This research contributes to the understanding of environmental exposure to carcinogenic substances and aids in developing methods for their detection (Serfontein & Hurter, 1966).

Synthesis and Properties of Polyimides this compound has been used in the synthesis of novel diamines with sulfone, ether, and amide structures. These diamines are key components in the creation of polyimides, materials known for their stability and various applications in industry (Mehdipour‐Ataei, Sarrafi & Hatami, 2004).

Safety and Hazards

Orientations Futures

The future directions for research on N-(4-nitrophenyl)hydrazinecarboxamide could involve further exploration of its synthesis methods, chemical reactions, and potential applications in various fields. Additionally, more studies are needed to fully understand its mechanism of action and to determine its physical and chemical properties. Lastly, comprehensive safety and hazard assessments are crucial for its safe handling and use .

Propriétés

IUPAC Name |

1-amino-3-(4-nitrophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O3/c8-10-7(12)9-5-1-3-6(4-2-5)11(13)14/h1-4H,8H2,(H2,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEUOXWYHCUEFHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)NN)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90499404 | |

| Record name | N-(4-Nitrophenyl)hydrazinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90499404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17433-93-1 | |

| Record name | N-(4-Nitrophenyl)hydrazinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90499404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.